molecular formula C10H12O2S B1335523 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 438213-69-5

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B1335523
CAS No.: 438213-69-5
M. Wt: 196.27 g/mol
InChI Key: SPYKIQRRGBUFSE-UHFFFAOYSA-N
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Description

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a chemical compound with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol . It is a sulfur-containing heterocyclic compound, which makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multi-step reactions. One common method starts with 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, which undergoes chemoselective reduction using triethylsilane (Et3SiH) and iodine (I2) as reducing agents . The reaction conditions are carefully controlled to ensure the selective reduction of the formyl group to a methyl group, resulting in the desired compound.

Chemical Reactions Analysis

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the compound into its corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used to introduce new functional groups.

Scientific Research Applications

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h5-6H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYKIQRRGBUFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406311
Record name 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438213-69-5
Record name 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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